2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine is a chemical compound with the molecular formula C27H29NO2 It is known for its unique structure, which includes a piperidine ring fused with a 1,3-dioxane ring substituted with three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine typically involves the reaction of piperidine with a suitable precursor that contains the 1,3-dioxane ring. One common method involves the use of triphenylmethanol and formaldehyde in the presence of an acid catalyst to form the 1,3-dioxane ring, which is then reacted with piperidine under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups and the piperidine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)morpholine
- 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)pyrrolidine
- 2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)azepane
Uniqueness
2-(2,5,5-Triphenyl-1,3-dioxan-2-yl)piperidine is unique due to its specific combination of a piperidine ring with a triphenyl-substituted 1,3-dioxane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
21491-20-3 |
---|---|
Molecular Formula |
C27H29NO2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-(2,5,5-triphenyl-1,3-dioxan-2-yl)piperidine |
InChI |
InChI=1S/C27H29NO2/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23)20-29-27(30-21-26,24-16-8-3-9-17-24)25-18-10-11-19-28-25/h1-9,12-17,25,28H,10-11,18-21H2 |
InChI Key |
MLGCFPJCQZKRCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2(OCC(CO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.